molecular formula C18H17FN2O2 B4471661 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide

Cat. No.: B4471661
M. Wt: 312.3 g/mol
InChI Key: LSZGYUIQUWPNTM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a cyclopropane carboxamide substituent and a fluorine atom at the ortho position of the benzamide core. Its structure combines a phenyl ring substituted with a methyl group and a cyclopropylcarbonylamino moiety, linked to a fluorinated benzamide group. Such modifications are often designed to enhance metabolic stability, target selectivity, or solubility in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-6-9-13(10-16(11)21-17(22)12-7-8-12)20-18(23)14-4-2-3-5-15(14)19/h2-6,9-10,12H,7-8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGYUIQUWPNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bondsThe reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, scalability, and safety. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that affect enzyme function .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use Key Differentiator
Target Compound Benzamide Cyclopropylcarbonylamino, 2-fluoro Not specified Methyl-phenyl and single fluorine
Diflubenzuron Benzamide 2,6-difluoro, 4-chlorophenyl urea Insect growth regulator Urea linkage, dual fluorine
Cyprofuram Cyclopropanecarboxamide Tetrahydrofuran, chlorophenyl Fungicide Furan ring, chlorine substituent
Methoprotryne Triazine Methylthio, methoxypropyl Herbicide Triazine core, sulfur substitution
Bipyrimidinylamino-benzamide Benzamide Trifluoromethyl, bipyrimidinylamino Kinase inhibitor (hypothesized) Bipyrimidine, trifluoromethyl
Thienopyridine-dicarboxamide Thienopyridine Dual cyclopropane carboxamide, methylsulfonyl Oncology (hypothesized) Thienopyridine, dual carboxamide

Research Findings and Mechanistic Insights

  • Cyclopropane Role : The cyclopropylcarbonyl group may confer rigidity, enhancing selectivity for enzymes with deep hydrophobic pockets (e.g., fungal cytochrome P450 in cyprofuram ).
  • Agrochemical vs. Pharma Design: Pesticidal analogs prioritize halogenation (Cl, F) for durability in environmental conditions, while pharmaceutical analogs (e.g., ) incorporate heterocycles (thienopyridine, bipyrimidine) for target specificity.

Biological Activity

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorobenzamide moiety and a cyclopropylcarbonyl group. Its molecular formula is C15H16FN3OC_{15}H_{16}FN_3O with a molecular weight of approximately 273.31 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to this compound often interact with various biological pathways, including:

  • Inhibition of Enzymes : It is hypothesized that the compound may inhibit key enzymes involved in tumor growth and proliferation, similar to other benzamide derivatives that have shown effectiveness against dihydrofolate reductase (DHFR) by reducing NADP and NADPH levels .
  • Kinase Inhibition : A related study demonstrated that benzamide derivatives can act as RET kinase inhibitors, which are crucial in cancer therapy. This suggests a potential role for this compound in targeting similar pathways .

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Activity : In vitro assays have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzamide derivatives have demonstrated moderate to high potency in inhibiting cell proliferation driven by RET wildtype and mutations .
  • Cell Proliferation Assays : Cell viability tests indicated that the compound can effectively reduce the viability of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Benzamide Riboside : A study on benzamide riboside revealed its ability to lower DHFR activity through metabolic pathways, leading to reduced tumor growth in animal models . This mechanism could provide insights into the potential effects of this compound.
  • RET Kinase Inhibitors : Another case study focused on 4-chloro-benzamides showed promising results in inhibiting RET kinase activity, reinforcing the idea that modifications in the benzamide structure can lead to enhanced biological activity against specific targets .

Data Table

The following table summarizes key findings from studies on related compounds:

Compound NameTargetActivityReference
Benzamide RibosideDHFRInhibitor
4-Chloro-benzamidesRET KinaseModerate to High Potency
This compoundCancer Cell LinesCytotoxic Effects (Hypothetical)Current Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide

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